2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid
Description
2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid is a synthetic derivative of propanoic acid featuring an indole moiety linked via a formamide group and a phenyl substituent. These compounds are often studied for their biological activities, including anticancer, anti-inflammatory, and enzyme-modulating properties .
Properties
IUPAC Name |
2-(1H-indole-3-carbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(14-11-19-15-9-5-4-8-13(14)15)20-16(18(22)23)10-12-6-2-1-3-7-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJAVOYAYRHTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid typically involves the reaction of tryptamine with carprofen, using N,N’-dicyclohexylcarbodiimide as a dehydrating reagent . This reaction forms an amide bond between the two components, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations
Key structural differences among analogues arise from substitutions on the propanoic acid backbone:
Key Observations :
- Formamido vs.
- Aromatic Substitutions : Naphthyl groups () increase molecular weight and hydrophobicity compared to phenyl, influencing binding to hydrophobic enzyme pockets .
Anticancer Activity
- Quinazoline Derivatives: Compounds like (S)-2-(6,8-diiodo-2-phenylquinazolin-4-ylamino)-3-(1H-indol-3-yl)propanoic acid (6h) exhibit cytotoxic activity superior to reference drugs, likely due to iodine atoms enhancing DNA intercalation .
- Sulfonamido Analogues : The sulfonamido group in ’s compound may inhibit tyrosine phosphatases, a target in cancer signaling pathways .
Receptor Modulation
Enzyme Inhibition
- Tyrosine Phosphatase Inhibitors: Sodium (2R)-2-[4-(1H-pyrrol-2-yl)phenoxy]-3-phenylpropanoic acid () demonstrates inhibitory action, leveraging phenyl and heterocyclic groups for binding .
Physicochemical Properties
Biological Activity
2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid, a compound with significant structural complexity, has garnered attention in various fields of biological research. Its unique indole and phenyl moieties suggest potential interactions with biological systems, making it a candidate for studies in pharmacology and biochemistry.
Chemical Structure and Properties
The compound features an indole ring, which is known for its role in numerous biological activities, including modulation of neurotransmitter systems. The phenylpropanoic acid component contributes to its lipophilicity, potentially enhancing membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O2 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may exert its biological effects through modulation of specific receptors or enzymes involved in neurotransmission and inflammation. The indole structure is known to interact with serotonin receptors, suggesting potential antidepressant or anxiolytic effects.
Antioxidant Activity
Studies have demonstrated that this compound exhibits antioxidant properties, which can be attributed to the presence of the indole ring. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.
Anti-inflammatory Effects
Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation. This activity could be beneficial in conditions such as arthritis or other inflammatory disorders.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. The results indicated a reduction in markers of neuronal damage and improved behavioral outcomes in treated subjects.
Case Study 2: Anti-cancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, suggesting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
| Compound | Activity | Remarks |
|---|---|---|
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Serotonin metabolism | Commonly studied for its role in depression |
| Indomethacin | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |
| Phenylbutazone | Anti-inflammatory | Used for pain relief but with significant side effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
